

Commercial Sources and Applications of High-Purity L-Cysteine S-sulfate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: L-Cysteine S-sulfate

Cat. No.: B167525

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of high-purity **L-Cysteine S-sulfate**, a potent N-methyl-D-aspartate (NMDA) receptor agonist. It is intended to guide researchers in sourcing this compound and applying it in experimental settings, particularly in the fields of neuroscience and drug development.

Commercial Availability of High-Purity L-Cysteine S-sulfate

High-purity **L-Cysteine S-sulfate** and its salt forms are available from several commercial suppliers, catering to research and manufacturing needs. The purity and form of the compound can vary between suppliers, and it is crucial to select the appropriate grade for your specific application.

| Supplier | Product Name | CAS Number | Purity/Grade | Form |
|----------------------------------|--|-------------|------------------------|-------------------------------------|
| Sigma-Aldrich | L-Cysteine S-sulfate | 1637-71-4 | ≥98% (TLC) | Powder |
| Cayman Chemical | S-Sulfocysteine | 1637-71-4 | ≥90% ^[1] | Solid ^[1] |
| ChemScene | L-Cysteine S-sulfate | 1637-71-4 | ≥97% ^[2] | |
| Baishixing | L-Cysteine S-sulfate sodium | 150465-29-5 | 99% min ^[3] | White to beige solid ^[3] |
| MedChemExpress | L-Cysteine S-sulfate | 1637-71-4 | Not specified | |
| Biosynth | L-Cysteine S-sulfate sodium sesquihydrate | 150465-29-5 | Not specified | |
| MilliporeSigma (EMPROVE® EXPERT) | L-Cysteine S-sulfate sodium salt sesquihydrate | 150465-29-5 | Quality Level 500 | Powder or crystals |

Application Note 1: L-Cysteine S-sulfate as an NMDA Receptor Agonist

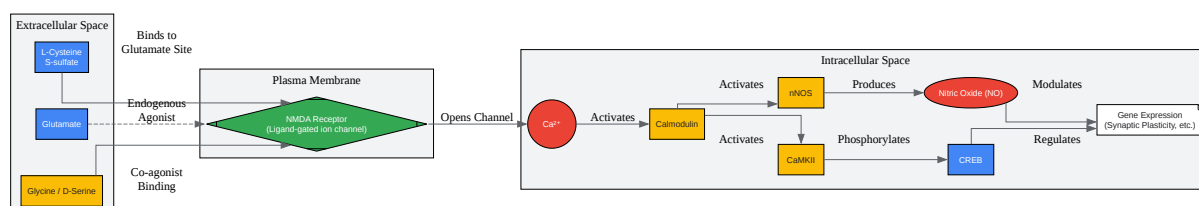
L-Cysteine S-sulfate is a potent and selective agonist for the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system. Its structural similarity to glutamate allows it to bind to and activate NMDA receptors, leading to the influx of calcium ions and subsequent activation of downstream signaling pathways. This property makes it a valuable tool for studying NMDA receptor function, synaptic plasticity, and excitotoxicity.

Key Quantitative Data:

| Parameter | Value | Receptor | Assay | Reference |
|-----------|-------------|---------------|---------------------------|--------------------|
| EC50 | 8.2 μ M | NMDA Receptor | Radioligand Binding Assay | Cayman Chemical[1] |
| EC50 | 59 μ M | AMPA Receptor | Radioligand Binding Assay | Cayman Chemical[1] |

NMDA Receptor Signaling Pathway

The activation of NMDA receptors by **L-Cysteine S-sulfate** initiates a cascade of intracellular events. The following diagram illustrates the core signaling pathway.



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Caption: NMDA Receptor Signaling Pathway activated by **L-Cysteine S-sulfate**.

Experimental Protocols

Protocol 1: In Vitro Neurotoxicity Assessment using LDH Assay

This protocol describes a method to assess the neurotoxic effects of **L-Cysteine S-sulfate** on cultured neurons by measuring the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.

Materials:

- Primary neuronal cell culture or a suitable neuronal cell line (e.g., SH-SY5Y)
- 96-well cell culture plates
- **L-Cysteine S-sulfate** stock solution (e.g., 100 mM in sterile water or appropriate buffer)
- Cell culture medium
- LDH cytotoxicity assay kit
- Plate reader capable of measuring absorbance at 490 nm and 680 nm

Procedure:

- **Cell Seeding:** Seed neurons in a 96-well plate at a density of 1×10^4 to 5×10^4 cells/well in 100 μ L of culture medium. Incubate overnight at 37°C in a humidified incubator with 5% CO₂.
- **Treatment:** Prepare serial dilutions of **L-Cysteine S-sulfate** in culture medium to achieve the desired final concentrations (e.g., 1 μ M to 1 mM).
- **Remove the old medium from the wells and add 100 μ L of the prepared **L-Cysteine S-sulfate** solutions to the respective wells. Include the following controls in triplicate:**
 - **Untreated Control:** Cells with fresh culture medium only (spontaneous LDH release).
 - **Maximum LDH Release Control:** Cells treated with the lysis solution provided in the LDH kit.
 - **Medium Background Control:** Culture medium without cells.
- **Incubation:** Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C and 5% CO₂.

- LDH Measurement:
 - Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[\[4\]](#)
 - Prepare the LDH reaction mixture according to the manufacturer's instructions.
 - Add 50 µL of the reaction mixture to each well containing the supernatant.[\[5\]](#)
 - Incubate the plate at room temperature for 30 minutes, protected from light.[\[5\]](#)
 - Add 50 µL of the stop solution provided in the kit to each well.[\[5\]](#)
- Data Acquisition: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a plate reader.
- Data Analysis:
 - Subtract the 680 nm absorbance (background) from the 490 nm absorbance for each well.
 - Calculate the percentage of cytotoxicity using the following formula:

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for recording NMDA receptor-mediated currents activated by **L-Cysteine S-sulfate** in cultured neurons.

Materials:

- Cultured neurons on coverslips
- Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
- Borosilicate glass capillaries for pulling patch pipettes
- External (extracellular) solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
- Internal (intracellular) solution (in mM): 140 K-gluconate, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Mg, 0.3 GTP-Na (pH adjusted to 7.2 with KOH).

- **L-Cysteine S-sulfate** stock solution.

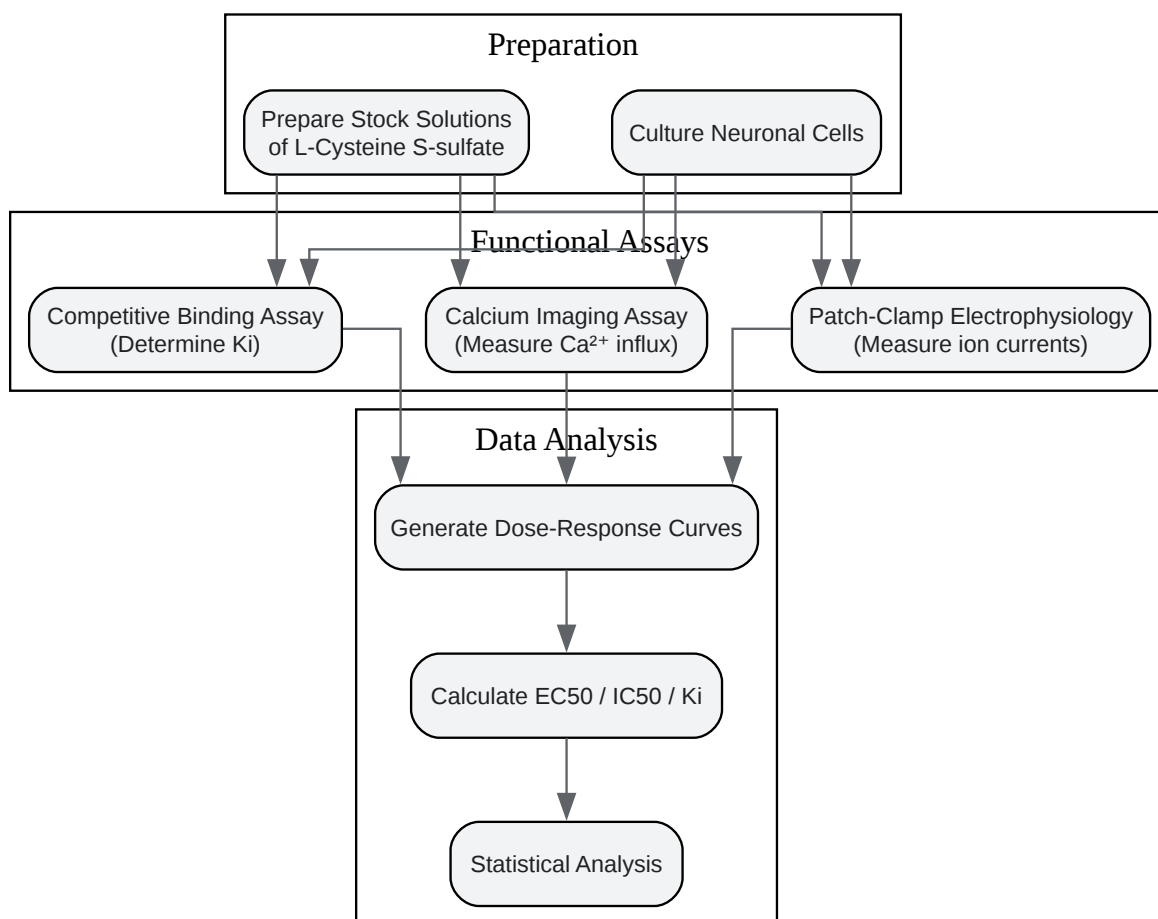
Procedure:

- Preparation:
 - Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
 - Pull a patch pipette with a resistance of 3-7 MΩ and fill it with the internal solution.
- Whole-Cell Configuration:
 - Approach a neuron with the patch pipette under visual control (e.g., using a microscope with DIC optics).
 - Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
 - Apply a brief pulse of stronger suction to rupture the membrane patch and achieve the whole-cell configuration.
- Recording:
 - Clamp the cell at a holding potential of -70 mV.
 - Establish a stable baseline recording.
 - Prepare different concentrations of **L-Cysteine S-sulfate** in the external solution.
 - Apply the **L-Cysteine S-sulfate** solutions to the neuron using a perfusion system.
 - Record the inward currents elicited by the application of **L-Cysteine S-sulfate**.
- Data Analysis:
 - Measure the peak amplitude of the inward currents at each concentration of **L-Cysteine S-sulfate**.

- Construct a concentration-response curve by plotting the current amplitude against the logarithm of the **L-Cysteine S-sulfate** concentration.
- Fit the data to a sigmoidal dose-response equation to determine the EC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the activity of **L-Cysteine S-sulfate** as an NMDA receptor agonist.



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Caption: Workflow for characterizing **L-Cysteine S-sulfate** as an NMDA receptor agonist.

Application Note 2: Use in Cell Culture Media

L-Cysteine S-sulfate sodium salt is a stable derivative of L-cysteine and can be used as a supplement in cell culture media.^[3] L-cysteine is an essential amino acid for cell growth and proliferation, but it is unstable in solution and can be readily oxidized. The use of a more stable derivative like **L-Cysteine S-sulfate** can provide a sustained source of cysteine to the cells, supporting cellular functions such as protein synthesis and maintaining the intracellular redox environment.

Key Advantages:

- **Enhanced Stability:** More stable in solution compared to L-cysteine, reducing the rate of degradation in cell culture media.
- **Sustained Release:** Can be metabolized by cells to provide a continuous supply of L-cysteine.
- **Improved Cell Viability:** By providing a stable source of cysteine, it can help maintain cell health and viability in long-term cultures.
- **Use in Fed-Batch Cultures:** Its stability makes it suitable for use in concentrated feed solutions for fed-batch bioreactor cultures, a common practice in biopharmaceutical production.

Protocol for Supplementing Cell Culture Media

- **Stock Solution Preparation:** Prepare a concentrated stock solution of **L-Cysteine S-sulfate** sodium salt (e.g., 100 mM) in sterile, cell culture-grade water. The sodium salt form generally has better solubility.
- **Filtration:** Sterilize the stock solution by passing it through a 0.22 μm syringe filter.
- **Supplementation:** Add the sterile stock solution to the basal cell culture medium to the desired final concentration. The optimal concentration will depend on the cell type and culture conditions and should be determined empirically. A starting point could be in the range of 0.1 to 1 mM.

- **Storage:** Store the supplemented medium at 2-8°C and use it within the recommended shelf life.

Note: It is always recommended to perform a small-scale pilot experiment to determine the optimal concentration of **L-Cysteine S-sulfate** for your specific cell line and application.

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- To cite this document: BenchChem. [Commercial Sources and Applications of High-Purity L-Cysteine S-sulfate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167525#commercial-sources-for-high-purity-l-cysteine-s-sulfate]

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